molecular formula C15H10N2OS2 B2978706 3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-21-8

3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2978706
CAS RN: 338779-21-8
M. Wt: 298.38
InChI Key: JGFOKIFISBETIW-UHFFFAOYSA-N
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Description

“3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides, which are used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Scientific Research Applications

Antitubercular Agents

Thieno[3,2-d]pyrimidin-4(3H)-ones have been designed and synthesized as potential antitubercular agents. Some compounds in this class have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These compounds were found to be non-cytotoxic against four cell lines, making them promising candidates for further development as antitubercular drugs .

Antitumor Agents

Novel thieno[3,2-d]pyrimidine derivatives have been evaluated as potent antitumor agents. These compounds, including our compound of interest, have been synthesized as EZH2 inhibitors and tested against various cancer cell lines. The most promising compounds exhibited remarkable antitumor activity with low toxicity, suggesting their potential as chemical tools for the optimization and evaluation of new EZH2 inhibitors .

Enzyme Inhibition

Thieno[3,2-d]pyrimidin-4-amines, closely related to our compound, have been reported to inhibit the Cyt-bd enzyme in mycobacteria. This inhibition is part of an initial structure-activity relationship study of compounds against three mycobacterial strains, which could lead to new therapeutic approaches for treating mycobacterial infections .

Palladium-Catalyzed Coupling Reactions

The compound has been used in palladium-catalyzed coupling reactions with aryl iodides. This process synthesizes new thiazolopyrimidinones, which are of interest due to their pharmacological properties, including anti-inflammatory and analgesic activities .

Anticancer Activity

Derivatives containing the pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. Some of these derivatives demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of a variety of heterocyclic compounds, including pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one. These compounds have potential applications in medicinal chemistry due to their structural similarity to biologically active molecules .

properties

IUPAC Name

3-phenyl-2-prop-2-ynylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFOKIFISBETIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

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